Inno-406;NS-187

Chronic Myeloid Leukemia Bcr-Abl tyrosine kinase inhibition Imatinib resistance

Inno-406 (also designated NS-187, CNS-9, and subsequently bafetinib) is an orally bioavailable, ATP-competitive second-generation tyrosine kinase inhibitor that functions as a potent and selective dual inhibitor of Bcr-Abl and the Src-family kinase Lyn. Its molecular design was specifically optimized to overcome the three principal mechanisms of imatinib resistance—BCR-ABL gene amplification, kinase domain point mutations, and Lyn overexpression—without acquiring the broad Src-family kinase promiscuity that characterizes certain other second-generation agents.

Molecular Formula C30H31F3N8O
Molecular Weight 576.6 g/mol
Cat. No. B12462818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInno-406;NS-187
Molecular FormulaC30H31F3N8O
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5
InChIInChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)
InChIKeyZOPBZHLJXQAQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inno-406 (Bafetinib/NS-187): A Differentiated Second-Generation Dual Bcr-Abl/Lyn Tyrosine Kinase Inhibitor for Imatinib-Resistant Leukemia Research


Inno-406 (also designated NS-187, CNS-9, and subsequently bafetinib) is an orally bioavailable, ATP-competitive second-generation tyrosine kinase inhibitor that functions as a potent and selective dual inhibitor of Bcr-Abl and the Src-family kinase Lyn . Its molecular design was specifically optimized to overcome the three principal mechanisms of imatinib resistance—BCR-ABL gene amplification, kinase domain point mutations, and Lyn overexpression—without acquiring the broad Src-family kinase promiscuity that characterizes certain other second-generation agents . Inno-406 inhibits 12 of the 13 most clinically frequent imatinib-resistant Bcr-Abl point mutations, with the T315I gatekeeper mutation representing the sole exception .

Why Inno-406 (Bafetinib) Cannot Be Interchanged with Imatinib, Dasatinib, or Nilotinib in Resistant CML Models


Second-generation Bcr-Abl inhibitors are not functionally interchangeable despite overlapping kinase targets, because their differential inhibitory spectra against clinically relevant Bcr-Abl kinase domain mutations, divergent Src-family kinase selectivity profiles, and variable susceptibility to drug efflux transporters such as P-glycoprotein create distinct efficacy and toxicity boundaries . Inno-406 occupies a unique position within this class: it retains potent activity against the dasatinib-resistant mutations F317L, F317V, and T315A, while simultaneously exhibiting Lyn-specific inhibition rather than the broad Src-family suppression characteristic of dasatinib or bosutinib . Furthermore, Inno-406 demonstrates meaningful—albeit limited—central nervous system penetration at therapeutic doses, a property not shared by imatinib and only partially addressed by dasatinib . These compound-specific attributes mean that substituting Inno-406 with another in-class agent without accounting for the patient's individual mutation profile, prior treatment history, and CNS involvement status risks suboptimal target coverage and avoidable toxicity.

Inno-406 (NS-187) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


Bcr-Abl Inhibitory Potency: Inno-406 Is 25–55× More Potent Than Imatinib Against Wild-Type Bcr-Abl In Vitro and ≥10× More Potent In Vivo

Inno-406 demonstrates a 25- to 55-fold greater inhibitory potency against wild-type Bcr-Abl compared to imatinib mesylate in cell-free and cellular kinase assays . In cell-free kinase assays, the IC50 of Inno-406 for Abl is 5.8 nM and for Lyn is 19 nM . In cellular proliferation assays using Bcr-Abl-positive K562 and 293T cells, Inno-406 inhibits Bcr-Abl autophosphorylation with IC50 values of 11 nM and 22 nM, respectively . In a Bcr-Abl-positive KU812 mouse xenograft model, Inno-406 significantly suppressed tumor growth at 0.2 mg/kg/day and achieved complete tumor growth inhibition at 20 mg/kg/day without adverse effects, translating to an in vivo potency advantage of at least 10-fold over imatinib .

Chronic Myeloid Leukemia Bcr-Abl tyrosine kinase inhibition Imatinib resistance

Superior Activity Against Dasatinib-Resistant Bcr-Abl Mutations: T315A, F317L, and F317V Sensitivity Quantified by Cellular IC50

In a direct four-agent comparison using Ba/F3 cells engineered to express specific Bcr-Abl kinase domain mutations, Inno-406 and nilotinib were both found to be potent inhibitors of the dasatinib-resistant mutations T315A, F317L, and F317V, whereas dasatinib was ineffective (IC50 >2000 nM for all three) . The cellular proliferation IC50 values (nM) across these mutant lines were: for T315A — imatinib >2000, dasatinib >2000, nilotinib 949.2, Inno-406 422.5; for F317L — imatinib >2000, dasatinib >2000, nilotinib 929.8, Inno-406 293.5; for F317V — imatinib 1053.7, dasatinib >2000, nilotinib 286.9, Inno-406 284.0 . Inno-406 thus exhibited the lowest IC50 of all four agents against F317L (293.5 nM) and was approximately 2-fold more potent than nilotinib against T315A (422.5 vs 949.2 nM). Importantly, Inno-406 inhibits 12 of 13 most frequent imatinib-resistant Bcr-Abl point mutations, with only T315I being refractory .

Bcr-Abl kinase domain mutations Dasatinib resistance F317L mutation

Narrower Src-Family Kinase Selectivity: Inno-406 Inhibits Only LCK and LYN Among Eight SFKs, Versus Dasatinib's Pan-SFK Suppression

In the same four-agent comparative study, dasatinib inhibited all eight Src-family kinases (SFKs) at very low nanomolar concentrations, whereas Inno-406 inhibited only LCK and LYN among the SFKs tested . This narrower SFK inhibition profile was corroborated by a comprehensive chemical proteomics study profiling Inno-406 against 272 recombinant kinases, which demonstrated that Inno-406 does not inhibit all SRC kinases and most TEC family kinases, in contrast to dasatinib and bosutinib . Additionally, the oxidoreductase NQO2, which is inhibited by both imatinib and nilotinib, was found not to be a relevant target of Inno-406 . Inno-406's Lyn IC50 of 19 nM is the key parameter differentiating it from agents that either lack Lyn activity (imatinib, nilotinib) or inhibit Lyn non-selectively as part of broad SFK suppression (dasatinib, bosutinib) .

Src-family kinase selectivity Off-target kinase inhibition Lyn kinase

CNS Penetration Capacity: Inno-406 Achieves Brain Concentrations Sufficient to Inhibit Ph+ Leukemia Cells, Unlike Imatinib

Central nervous system relapse is a recognized failure mode of imatinib therapy, attributed to poor imatinib penetration across the blood-brain barrier due to P-glycoprotein-mediated efflux . In a murine model, following oral administration of Inno-406 at 30 mg/kg, the peak brain tissue concentration reached 50 ng/g (approximately 87 nM), representing roughly 10% of the corresponding plasma concentration . Despite this apparently limited CNS/plasma ratio, the achieved brain concentration was sufficient to significantly suppress the growth of both wild-type and Bcr-Abl-mutant Ph+ leukemic cells engrafted in the murine CNS . Furthermore, co-administration of cyclosporine A (a P-glycoprotein inhibitor) augmented the in vivo anti-CNS leukemia activity of Inno-406, confirming that its CNS distribution is P-gp-limited but that even the residual brain exposure is therapeutically meaningful . No comparable quantitative CNS efficacy data have been reported for imatinib, nilotinib, or dasatinib in identical CNS leukemia models.

CNS leukemia Blood-brain barrier penetration Philadelphia chromosome-positive leukemia

Phase I Clinical Anti-CML Activity in Heavily Pretreated Populations: Major Cytogenetic Response Rate of 19% After Imatinib, Dasatinib, and Nilotinib Failure

In a phase I dose-escalation study across seven US and European centers, Inno-406 was administered to 56 patients with Philadelphia chromosome-positive CML or ALL who had documented resistance (n=40, 71%) or intolerance (n=16, 29%) to imatinib . Notably, 20 patients (36%) had received prior nilotinib, 26 (46%) had received prior dasatinib, and 9 (16%) had failed both nilotinib and dasatinib . Among 31 evaluable patients with CML in chronic phase (CML-CP) treated with Inno-406, 6 achieved a major cytogenetic response (19.4%), including 3 complete cytogenetic responses . No responses were observed in patients with accelerated phase, blast phase, or Ph+ ALL . The recommended phase 2 dose was established at 240 mg orally twice daily. Dose-limiting toxicities at 480 mg BID included transaminase elevations and thrombocytopenia, while the 240 mg BID dose was generally well tolerated .

Phase I clinical trial Cytogenetic response Multi-TKI resistant CML

Differential P-Glycoprotein Substrate Behavior Compared to Nilotinib: Implications for P-gp-Overexpressing Resistant Models

In the K562/D1-9 imatinib-resistant cell line, which overexpresses P-glycoprotein (P-gp), nilotinib demonstrated greater potency than Inno-406, suggesting that nilotinib has lower affinity for P-gp-mediated efflux . Conversely, in the MYL-R cell line, which co-overexpresses Bcr-Abl and Lyn, Inno-406 was 3.1 times more effective than nilotinib, consistent with Inno-406's dual Bcr-Abl/Lyn inhibitory mechanism . This inverse resistance profile demonstrates that Inno-406 and nilotinib, despite being structurally related 2-phenylaminopyrimidine derivatives, exhibit functionally divergent susceptibility to P-gp efflux and preferentially target distinct resistance mechanisms. Inno-406's dual inhibition of Bcr-Abl and Lyn makes it particularly effective against Lyn-overexpressing resistant cells, while its P-gp substrate behavior means that combination strategies with P-gp inhibitors (e.g., cyclosporine A) can pharmacologically enhance its intracellular and CNS exposure .

P-glycoprotein efflux Drug transporter resistance K562/D1-9 model

Optimal Research and Industrial Application Scenarios for Inno-406 (Bafetinib/NS-187) Based on Quantitative Differentiation Evidence


Modeling Imatinib-Resistant CML Driven by Lyn Kinase Overexpression

Inno-406 is the preferred Bcr-Abl inhibitor for experimental systems where Lyn overexpression has been identified as the primary imatinib resistance mechanism. Its 3.1× greater potency against Lyn-overexpressing MYL-R cells compared to nilotinib, combined with its selective Lyn IC50 of 19 nM, provides targeted suppression of this resistance pathway without the broad SFK inhibition of dasatinib that introduces confounding off-target effects . Researchers investigating the Lyn-Bcr-Abl signaling axis in CML resistance should consider Inno-406 as the most mechanistically appropriate tool compound for isolating Lyn-specific pharmacological effects.

Investigating Dasatinib-Resistant CML with F317L, F317V, or T315A Mutations

For CML models harboring the dasatinib-refractory Bcr-Abl mutations F317L (IC50 293.5 nM), F317V (IC50 284.0 nM), or T315A (IC50 422.5 nM), Inno-406 offers verified single-agent cellular activity where dasatinib is completely ineffective (IC50 >2000 nM) . Inno-406 should be prioritized over nilotinib particularly for F317L-mutant models, where Inno-406 demonstrates a 3.2× potency advantage (293.5 vs 929.8 nM), and for T315A-mutant models (2.2× more potent). Procurement decisions for compounds intended for use in F317L/V or T315A mutational research contexts should be guided by these quantitative IC50 differences, which have direct implications for achievable intracellular drug concentrations and experimental dosing regimens.

CNS Ph+ Leukemia Efficacy Studies Requiring Brain-Penetrant Bcr-Abl Inhibition

Inno-406 is uniquely positioned among second-generation Bcr-Abl inhibitors for CNS leukemia research, with peer-reviewed quantitative evidence demonstrating that oral administration achieves brain tissue concentrations of approximately 87 nM—exceeding the cellular IC50 for Bcr-Abl autophosphorylation (11–22 nM) by 4–8× . No comparable peer-reviewed CNS pharmacokinetic-pharmacodynamic dataset exists for imatinib, nilotinib, or dasatinib in the same CNS leukemia model system. For studies investigating pharmacological prevention or treatment of CNS relapse in Ph+ leukemia, or for combining Bcr-Abl inhibition with P-gp modulators (e.g., cyclosporine A) to enhance CNS drug delivery, Inno-406 provides the most thoroughly characterized CNS-penetrant Bcr-Abl inhibitor tool compound.

Kinase Selectivity Profiling and Off-Target Toxicity Studies Comparing Src-Family Kinase Inhibition Breadth

For research programs comparing the therapeutic window of second-generation Bcr-Abl inhibitors as a function of their Src-family kinase selectivity, Inno-406 serves as the Lyn-restricted comparator (inhibits only LCK and LYN among SFKs) against dasatinib (pan-SFK inhibitor) and nilotinib (minimal SFK activity) . The availability of a comprehensive chemical proteomics dataset profiling Inno-406 against 272 recombinant kinases provides a rigorous molecular framework for interpreting cellular and in vivo phenotypes in terms of specific on- and off-target kinase engagement . This makes Inno-406 an essential reference compound for structure-activity relationship (SAR) studies aimed at optimizing the selectivity profile of next-generation Bcr-Abl inhibitors.

Quote Request

Request a Quote for Inno-406;NS-187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.